molecular formula C14H25N3O2 B14778415 N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide

N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide

Cat. No.: B14778415
M. Wt: 267.37 g/mol
InChI Key: STXWPVUPPGWRDL-UHFFFAOYSA-N
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Description

(S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an aminopropanoyl group, and a cyclopropylacetamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the aminopropanoyl group, and the attachment of the cyclopropylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide include:

  • (S)-Benzyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(ethyl)carbamate
  • (S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate

Uniqueness

The uniqueness of (S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide lies in its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H25N3O2

Molecular Weight

267.37 g/mol

IUPAC Name

N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide

InChI

InChI=1S/C14H25N3O2/c1-10(15)14(19)16-7-5-12(6-8-16)9-17(11(2)18)13-3-4-13/h10,12-13H,3-9,15H2,1-2H3

InChI Key

STXWPVUPPGWRDL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)C)N

Origin of Product

United States

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